molecular formula C7H3BrFNO5 B8728844 Ethyl 7-methyl-6-oxo-6,7-dihydro-1h-purine-2-carboxyl

Ethyl 7-methyl-6-oxo-6,7-dihydro-1h-purine-2-carboxyl

Cat. No.: B8728844
M. Wt: 280.00 g/mol
InChI Key: QAFMBEOJXJIPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 5-Bromo-4-fluoro-2-hydroxybenzoic acid using nitric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Reduction: Formation of 5-Bromo-4-fluoro-2-hydroxy-3-aminobenzoic acid.

    Oxidation: Formation of 5-Bromo-4-fluoro-2-oxo-3-nitrobenzoic acid.

Scientific Research Applications

5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.

    5-Fluoro-2-nitrobenzoic acid: Lacks both the bromine and hydroxyl groups.

    3-Bromo-5-nitrobenzoic acid: Different positioning of the bromine and nitro groups.

Uniqueness

5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid is unique due to the combination of bromine, fluorine, hydroxyl, and nitro groups on the benzoic acid core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H3BrFNO5

Molecular Weight

280.00 g/mol

IUPAC Name

5-bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO5/c8-3-1-2(7(12)13)6(11)5(4(3)9)10(14)15/h1,11H,(H,12,13)

InChI Key

QAFMBEOJXJIPCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-4-fluoro-2-hydroxybenzoic acid (I-227) (34.39 g, 0.146 mol) was dissolved in concentrated sulfuric acid (260 ml), and cooled at 0° C. At the same temperature, fuming nitric acid (d=1.52) (6.67 ml, 0.161 mol) was dropwise added with keeping the inner temperature at 0° C. or lower (about 20 minutes). After the addition, the disappearance of the starting material was confirmed by TLC, then the reaction liquid was gradually poured into ice. The aqueous layer was extracted with ethyl acetate, the organic layer was washed with saturated brine, then dried over anhydrous sodium sulfate, and the solvent was evaporated away. N-hexane was added to the residue, the crystal was ground, the suspension was stirred at room temperature for 1 hour (optionally with sonication). The crystal was washed with n-hexane, followed by filtration and drying to obtain the entitled compound (33.82 g, 83%) as an orange solid.
Quantity
34.39 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
6.67 mL
Type
reactant
Reaction Step Two
Yield
83%

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